Aprotinin Hydrochloride

Cardiac Surgery Antifibrinolytic Therapy Hemostasis

Aprotinin Hydrochloride (CAS 9087-70-1) is a pan-serine protease inhibitor uniquely achieving high-affinity blockade of trypsin, plasmin, and plasma kallikrein (Ki 0.06 pM-30 nM). This evidence-based agent demonstrates a superior reduction in total blood loss (approx. -184 to -195 mL) and uniquely reduces the rate of re-exploration for bleeding (RR 0.49) compared to lysine analog antifibrinolytics in adult and pediatric cardiac surgery. Its high aqueous solubility (≥86 mg/mL) and the salt form's enhanced stability ensure reliable, precise parenteral formulation. The only single-agent choice for complex procedures (redo sternotomies, aortic surgery, DHCA) where platelet-sparing, broad-spectrum inhibition is critical to avoid re-operation and reduce allogeneic transfusion in vulnerable neonates and infants.

Molecular Formula C₂₈₄H₄₃₂N₈₄O₇₉S₇ xHCl
Molecular Weight 6511.51
Cat. No. B1153020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprotinin Hydrochloride
SynonymsAntikrein Hydrochloride;  Antilysin Hydrochloride;  Antilysine Hydrochloride;  Aprostat Hydrochloride;  Aprotinin Hydrochloride;  BPTI Hydrochloride;  BPTI Trypsin Inhibitor Hydrochloride;  Basic Pancreatic Trypsin Inhibitor Hydrochloride;  Bayer A 128 Hydro
Molecular FormulaC₂₈₄H₄₃₂N₈₄O₇₉S₇ xHCl
Molecular Weight6511.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aprotinin Hydrochloride: Bovine Pancreatic Trypsin Inhibitor (BPTI) for Surgical Hemostasis and Serine Protease Research


Aprotinin Hydrochloride (CAS 9087-70-1, C284H432N84O79S7·xHCl, MW ~6511.51 g/mol) is a polypeptide serine protease inhibitor belonging to the Kunitz-type (BPTI) family . It is characterized by its broad, reversible inhibition of key serine proteases, including trypsin (Ki = 0.06 pM), plasmin (Ki = 1 nM), and plasma kallikrein [1], and exhibits excellent aqueous solubility (≥86 mg/mL in water) [2]. Clinically, it is used to reduce perioperative bleeding and transfusion requirements in cardiac surgery requiring cardiopulmonary bypass [3].

Why Aprotinin Hydrochloride Cannot Be Directly Substituted by Lysine Analogs in High-Risk Bleeding Scenarios [1]


Direct substitution of Aprotinin Hydrochloride with lysine analog antifibrinolytics (e.g., Tranexamic Acid, ε-Aminocaproic Acid) is not supported by head-to-head clinical data in specific high-risk or moderate-risk cardiac surgery contexts. While both classes reduce bleeding, meta-analyses of direct comparative trials reveal that high-dose aprotinin provides a superior reduction in total blood loss (approx. -184 to -195 mL) and uniquely reduces the rate of re-exploration for bleeding (RR 0.49) compared to these alternatives [1][2]. Furthermore, in low/intermediate-risk patients, aprotinin has demonstrated clinically significant advantages in abolishing bleeding-related re-operations, a finding not consistently replicated by its comparators [3].

Quantitative Differentiation of Aprotinin Hydrochloride: A Head-to-Head Evidence Guide


Superior Reduction in Total Blood Loss vs. Lysine Analogs in Cardiac Surgery Meta-Analysis [1]

In a comprehensive meta-analysis of 138 randomized controlled trials, high-dose Aprotinin Hydrochloride demonstrated a statistically significant reduction in total blood loss when directly compared to both ε-Aminocaproic Acid (EACA) and Tranexamic Acid (TXA) in patients undergoing cardiac surgery [1].

Cardiac Surgery Antifibrinolytic Therapy Hemostasis

Unique Reduction in Re-Exploration for Bleeding vs. All Antifibrinolytics [1]

Unlike EACA or TXA, only high-dose Aprotinin Hydrochloride was associated with a significant reduction in the rate of surgical re-exploration for bleeding in a large meta-analysis of 138 trials [1].

Cardiac Surgery Outcomes Surgical Safety Cost-Effectiveness

Superior Reduction in Postoperative Blood Loss vs. Tranexamic Acid in Low/Intermediate-Risk Cardiac Surgery [1]

In a randomized, double-blind, placebo-controlled trial of 298 low/intermediate-risk cardiac surgery patients, Aprotinin Hydrochloride was about twice as effective as Tranexamic Acid (TXA) in reducing total postoperative blood loss [1].

Cardiac Surgery Perioperative Care Blood Conservation

Proven Efficacy and Re-Licensure in Pediatric Cardiac Surgery vs. Lysine Analogs [1]

A 2022 systematic review and meta-analysis of 32 studies (63,894 pediatric procedures) confirmed Aprotinin Hydrochloride significantly reduces total blood loss, transfusion requirements, and surgical re-exploration for bleeding in children [1]. When compared with lysine analogues, aprotinin was more effective at reducing bleeding and transfusion without increasing the risk of side effects [1].

Pediatric Cardiac Surgery Congenital Heart Disease Neonatal Care

Broad-Spectrum, High-Affinity Serine Protease Inhibition Profile [1]

Unlike many specific small-molecule inhibitors, Aprotinin Hydrochloride is a broad-spectrum, reversible inhibitor of serine proteases with exceptionally high affinity for trypsin, plasmin, and kallikrein [1][2].

Biochemistry Protease Inhibition Mechanism of Action

Enhanced Aqueous Solubility and Stability of the Hydrochloride Salt Form [1]

Aprotinin Hydrochloride demonstrates high aqueous solubility (≥86 mg/mL), which is essential for its use in parenteral and laboratory formulations [1]. The hydrochloride salt form enhances its solubility and stability in aqueous solutions compared to the base protein .

Formulation Science Drug Stability Laboratory Reagents

Optimal Application Scenarios for Aprotinin Hydrochloride Based on Differentiated Evidence


High-Risk Adult Cardiac Surgery Requiring Maximum Blood Conservation [REFS-1]

Based on meta-analysis evidence demonstrating a superior reduction in total blood loss (-184 to -195 mL) and a unique reduction in re-exploration for bleeding (RR 0.49) compared to lysine analogs, Aprotinin Hydrochloride is the evidence-based choice for adult cardiac surgical procedures where minimizing bleeding and avoiding re-operation are paramount. This includes complex surgeries such as redo sternotomies, aortic procedures, and cases involving deep hypothermic circulatory arrest, where its platelet-sparing properties and broad protease inhibition provide advantages not seen with EACA or TXA [1].

Pediatric and Neonatal Cardiac Surgery to Mitigate Transfusion Risks [REFS-1]

Supported by a 2022 meta-analysis of over 63,000 pediatric procedures, Aprotinin Hydrochloride significantly reduces total blood loss (-4.70 mL/kg) and the need for surgical re-exploration for bleeding (OR 0.74) in children undergoing cardiac surgery with cardiopulmonary bypass [1]. Given the heightened risks associated with allogeneic blood transfusions in neonates and infants, the use of aprotinin is a clinically validated strategy to reduce transfusion requirements and improve outcomes in this vulnerable population, an effect that was more pronounced than with lysine analogues [1].

Biochemical Research Requiring Broad-Spectrum Serine Protease Inhibition [REFS-1]

For applications demanding the simultaneous inhibition of multiple serine proteases, such as trypsin, plasmin, and kallikrein, Aprotinin Hydrochloride's well-characterized, high-affinity, multi-target profile (Ki values from 0.06 pM to 30 nM) makes it an indispensable tool [1]. Its use is essential in cell lysis buffers to prevent proteolytic degradation, in protein purification workflows, and in any experimental system where broad-spectrum, reversible serine protease blockade is required to preserve the integrity of the biological sample, a function not provided by highly specific small-molecule inhibitors [1].

Formulations Requiring a Stable, Highly Soluble Serine Protease Inhibitor [REFS-1]

The hydrochloride salt form of aprotinin offers a distinct advantage in formulation development. Its high aqueous solubility (≥86 mg/mL) and enhanced stability compared to the base protein ensure reliable, consistent preparation of stock solutions and parenteral formulations [1]. This property is critical for both clinical and industrial applications where precise dosing and long-term stability are required, such as in the manufacturing of diagnostic kits or injectable drug products, minimizing the risk of precipitation and ensuring predictable bioactivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aprotinin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.